molecular formula C19H20ClN3O2 B11669556 N'-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11669556
M. Wt: 357.8 g/mol
InChI Key: VXNGITNHRRPESG-FYJGNVAPSA-N
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Description

N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
  • N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClN3O2/c20-18-7-3-15(4-8-18)13-21-22-19(24)17-5-1-16(2-6-17)14-23-9-11-25-12-10-23/h1-8,13H,9-12,14H2,(H,22,24)/b21-13+

InChI Key

VXNGITNHRRPESG-FYJGNVAPSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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